N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide, also known as BQS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BQS belongs to the class of quinolone derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Metal-Free C−C Bond Cleavage
An efficient protocol for the synthesis of 1,4-benzoquinone linked N-formyl derivatives through metal-free C−C bond cleavage has been described. This process involves a one-pot cascade of oxidation, dearomatization, and C-C bond cleavage of N-substituted tetrahydroisoquinoline, highlighting its significance in creating complex organic molecules with potential antioxidant and fluorescent properties (Ramya et al., 2017).
Sulfonamide-Trapping Reactions
Research on sulfonamide-trapping reactions with thermally generated benzynes has been reported, showing the formation of saturated heterocycles such as tetrahydroquinolines. This demonstrates the compound's utility in synthesizing complex organic structures through innovative reaction pathways (Wang, Zheng, & Hoye, 2018).
Asymmetric Synthesis
A novel asymmetric synthesis of 1-aryl-tetrahydroisoquinolines has been developed, showcasing the compound's role in the diastereoselective addition of homochiral acetals to sulfonylimine and arylimines as a key step. This research underlines the compound's importance in creating enantiomerically pure pharmaceutical intermediates (Wünsch & Nerdinger, 1999).
Anticancer Agents
Studies have also explored the synthesis of novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety, demonstrating potential anticancer activity. This work highlights the compound's application in developing new therapeutic agents (Ghorab et al., 2016).
Diuretic Activity
Research into novel 2-oxoquinoline-6-sulfonamides as thiazide-like diuretics has shown the compound's utility in medicinal chemistry, particularly in the synthesis of diuretic agents with a structure-activity relationship approach (Zubkov et al., 2012).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-9-10-19-17(12-18)8-11-20(23)22(19)13-16-6-4-3-5-7-16/h3-7,9-10,12,15,21H,8,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWHTGGHSZTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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